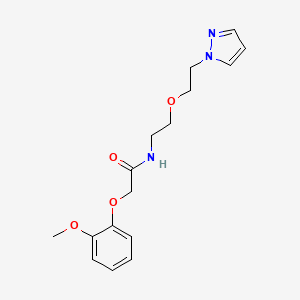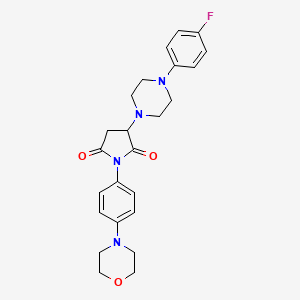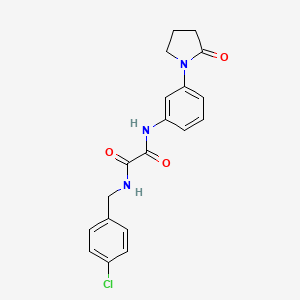
N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide, also known as MPOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a therapeutic agent. MPOA is a member of the acridine family of compounds, which have been studied for their diverse biological activities, including antitumor, antimicrobial, and antiviral properties. In
Mecanismo De Acción
The mechanism of action for N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects
N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide has been shown to have antimicrobial and antiviral properties. N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide has also been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide in lab experiments is its high purity and high yield synthesis method. This allows for consistent and reproducible results. However, one limitation of using N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide in lab experiments is its potential toxicity. N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide has been shown to be toxic to some normal cells, and therefore, caution must be taken when using N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide. One area of research is the development of N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide, which may provide insights into the development of new cancer therapies. Additionally, the potential use of N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide in combination with other therapies, such as chemotherapy and radiation therapy, should be explored. Finally, the development of N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide-based diagnostic tools may provide a new approach for the early detection and treatment of cancer.
Métodos De Síntesis
The synthesis method for N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide involves the reaction of 4-methylbenzoyl chloride with 9-oxo-9,10-dihydroacridine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide. This method has been optimized to yield high purity and high yield of N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide has been the subject of many scientific research studies due to its potential applications as a therapeutic agent. One area of research has focused on its antitumor activity. Studies have shown that N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide inhibits the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death that is essential for the prevention of cancer.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-(9-oxoacridin-10-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-10-12-16(13-11-15)23-21(25)14-24-19-8-4-2-6-17(19)22(26)18-7-3-5-9-20(18)24/h2-13H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEQQCBFRBAFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2832299.png)




![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2832305.png)

![4-((2-chlorobenzyl)thio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2832309.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2832310.png)


![N-[(2-fluorophenyl)methyl]aniline](/img/structure/B2832317.png)
![2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B2832319.png)
![N-[[1-(2-Propan-2-yloxyethyl)indazol-3-yl]methyl]prop-2-enamide](/img/structure/B2832320.png)